molecular formula C9H17N B8479843 Tert-butyl-pent-4-ynyl-amine

Tert-butyl-pent-4-ynyl-amine

Cat. No.: B8479843
M. Wt: 139.24 g/mol
InChI Key: GWAAOMMEJBFOOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl-pent-4-ynyl-amine is a secondary amine characterized by a tert-butyl group attached to an amine nitrogen, which is further connected to a pent-4-ynyl chain (a five-carbon aliphatic chain with a terminal alkyne group at the fourth position). The molecular formula is C₉H₁₇N, with a molecular weight of 139.24 g/mol. Its structure combines the steric bulk of the tert-butyl group—which enhances solubility in nonpolar solvents and influences reactivity through steric hindrance—with the alkyne functionality, enabling participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) and other alkyne-specific transformations.

Properties

Molecular Formula

C9H17N

Molecular Weight

139.24 g/mol

IUPAC Name

N-tert-butylpent-4-yn-1-amine

InChI

InChI=1S/C9H17N/c1-5-6-7-8-10-9(2,3)4/h1,10H,6-8H2,2-4H3

InChI Key

GWAAOMMEJBFOOP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCCCC#C

Origin of Product

United States

Comparison with Similar Compounds

Structural Features

  • Steric Effects : All compounds feature a tert-butyl group, which imparts steric bulk. However, this compound’s linear alkyne chain reduces steric hindrance at the amine site compared to aromatic analogs like the biphenyl derivative () or pyrazole-containing compound ().
  • Electronic Properties : The alkyne in this compound introduces sp-hybridized carbons, enhancing electrophilicity for click reactions. In contrast, the pyrazole () and biphenyl () groups contribute π-conjugation, affecting electronic delocalization and UV absorption.

Research Findings and Gaps

  • Synthetic Utility: this compound’s alkyne group offers versatility in modular synthesis, analogous to boronates () and aromatic amines ().
  • Ecological Impact : As with related compounds (), persistence, bioaccumulation, and toxicity data for this compound remain uncharacterized, highlighting a critical research gap .

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